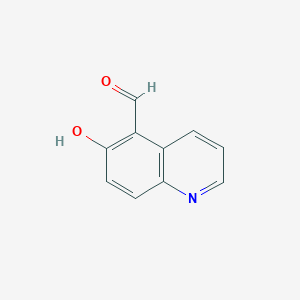

6-Hydroxyquinoline-5-carbaldehyde

Descripción general

Descripción

6-Hydroxyquinoline-5-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 6th position and an aldehyde group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which uses chloroform and a strong base to introduce the formyl group at the desired position . Another method is the Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve formylation . The Duff reaction, which uses hexamethylenetetramine (HMTA) and acetic acid, is also employed for the formylation of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its high efficiency and relatively mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

6-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Substitution: The hydroxyl group can participate in substitution reactions, such as the formation of esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols, alkyl halides

Major Products Formed

Oxidation: 6-Hydroxyquinoline-5-carboxylic acid

Reduction: 6-Hydroxyquinoline-5-methanol

Substitution: Various esters and ethers depending on the substituents used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

6-Hydroxyquinoline-5-carbaldehyde is being explored for its anticancer properties. Research indicates that derivatives of 8-hydroxyquinoline, which includes this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that complexes formed with metal ions such as Cu(II) and Ni(II) demonstrate cytotoxic activity against multiple cancer types, including HeLa cervical cancer cells .

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial potential. Its derivatives are known to possess activity against a range of pathogens, making them candidates for developing new antimicrobial agents .

Pharmacological Applications:

Beyond cancer treatment, 6-hydroxyquinoline derivatives are being studied for their roles as iron chelators, which can be beneficial in neuroprotection and treatment of neurodegenerative diseases . Their ability to inhibit various enzymes also opens avenues for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Chemical Synthesis

Building Block for Complex Molecules:

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex quinoline derivatives. Its functional groups allow for various chemical reactions that can lead to the formation of novel compounds with enhanced biological activities .

Synthetic Methods:

Common synthetic routes for producing this compound include the Reimer-Tiemann reaction and Vilsmeier-Haack reaction, both of which facilitate the introduction of the formyl group at the desired position on the quinoline ring . These methods are favored for their efficiency and mild reaction conditions.

Material Science

Fluorescent Chemosensors:

Recent advancements have highlighted the potential of this compound derivatives as fluorescent chemosensors. For instance, certain derivatives have shown selective sensitivity to metal ions like Mg²⁺, making them useful in environmental monitoring and biological sensing applications .

Organic Light-Emitting Diodes (OLEDs):

The electrochemical properties of quinoline derivatives make them suitable candidates for use in OLED technology. Their ability to act as electron carriers enhances the performance of OLED devices, contributing to advancements in display technologies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Hydroxyquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms . In cancer research, it has been shown to inhibit specific enzymes and pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

6-Hydroxyquinoline-5-carbaldehyde can be compared with other quinoline derivatives such as:

8-Hydroxyquinoline: Known for its strong metal-chelating properties and use in medicinal chemistry.

6-Methoxyquinoline-5-carbaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical reactivity and applications.

Quinoline-5-carbaldehyde: Lacks the hydroxyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

6-Hydroxyquinoline-5-carbaldehyde (CAS Number: 77717-71-6) is a derivative of the 8-hydroxyquinoline (8-HQ) family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Electrochemical Properties : The compound exhibits significant electrochemical properties that facilitate redox reactions, which are crucial for its biological activity. The presence of functional groups like the hydroxyl and aldehyde moieties enhances its reactivity.

- Biochemical Pathways : Like other 8-HQ derivatives, it interferes with various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation .

Pharmacological Properties

This compound has shown promise in several pharmacological applications:

- Antimicrobial Activity : Studies indicate that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

- Anticancer Activity : Research has highlighted the anticancer potential of 8-HQ derivatives. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 and KB-V1, with IC50 values indicating effective inhibition of cell growth . The mechanism often involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antiviral Activity : A study evaluated novel quinoline derivatives for their antiviral properties against Dengue virus serotype 2 (DENV2). One derivative exhibited an IC50 of 3.03 µM and a selectivity index (SI) of 5.30, demonstrating significant antiviral potential .

- Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of various 8-HQ derivatives against different cancer cell lines. For instance, one compound showed an IC50 value of 20 nM against KB-V1 cells, indicating strong anticancer activity with minimal toxicity to non-cancerous cells .

Data Table: Biological Activity Overview

| Activity Type | Compound | IC50 (µM) | Selectivity Index (SI) | Target Pathogen/Cell Line |

|---|---|---|---|---|

| Antiviral | Quinoline Derivative | 3.03 | 5.30 | DENV2 |

| Anticancer | 6-Hydroxyquinoline Derivative | 20 | Not specified | KB-V1 |

| Antimicrobial | Various 8-HQ Derivatives | Varies | Not specified | Gram-positive/Gram-negative bacteria |

Propiedades

IUPAC Name |

6-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVJXIJXRIXXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543848 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77717-71-6 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.